4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride
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Overview
Description
4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride is a compound that features a tetrazole ring, a benzene ring, and a sulfonyl fluoride group. The tetrazole ring is known for its stability and versatility in various chemical reactions, making this compound of interest in multiple fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride typically involves the formation of the tetrazole ring followed by its attachment to the benzene sulfonyl fluoride moiety. One common method involves the reaction of 5-methyl-1H-1,2,3,4-tetrazole with benzene-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in a solvent such as acetonitrile or methanol, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.
Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Acetonitrile, methanol
Catalysts: Bases like triethylamine, zinc salts for cycloaddition reactions
Major Products
Sulfonamides: Formed by substitution with amines
Sulfonates: Formed by substitution with alcohols
Heterocycles: Formed by cycloaddition reactions involving the tetrazole ring
Scientific Research Applications
4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere for carboxylic acids, making it useful in drug design for enhancing metabolic stability and bioavailability.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and coordination complexes.
Biochemistry: It can be employed in the synthesis of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The tetrazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the sulfonyl fluoride group.
Benzene-1-sulfonyl fluoride: Lacks the tetrazole ring, making it less versatile in certain reactions.
Tetrazole derivatives: Various derivatives with different substituents on the tetrazole ring, each with unique properties and applications.
Uniqueness
4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride is unique due to the combination of the tetrazole ring and the sulfonyl fluoride group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in diverse research fields .
Properties
IUPAC Name |
4-[(5-methyltetrazol-1-yl)methyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O2S/c1-7-11-12-13-14(7)6-8-2-4-9(5-3-8)17(10,15)16/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODFBPYBGPHUQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC2=CC=C(C=C2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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